molecular formula C8H16N2S B10838731 (S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine

(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine

Cat. No.: B10838731
M. Wt: 172.29 g/mol
InChI Key: SWOQAUBWIBZBLQ-ZETCQYMHSA-N
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Description

(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine is a heterocyclic compound that contains a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine typically involves the formation of the thiazepane ring followed by the introduction of the propyl group and the ylideneamine functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of a suitable amine with a thioester can yield the thiazepane ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential applications include the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine is unique due to its specific substitution pattern and the presence of the ylideneamine functionality. This gives it distinct chemical and biological properties compared to other thiazepane derivatives .

Properties

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

(3S)-3-propyl-2,3,6,7-tetrahydro-1,4-thiazepin-5-amine

InChI

InChI=1S/C8H16N2S/c1-2-3-7-6-11-5-4-8(9)10-7/h7H,2-6H2,1H3,(H2,9,10)/t7-/m0/s1

InChI Key

SWOQAUBWIBZBLQ-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@H]1CSCCC(=N1)N

Canonical SMILES

CCCC1CSCCC(=N1)N

Origin of Product

United States

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